3-Methyl-1-(1-phenylcyclobutyl)butylamine
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Overview
Description
3-Methyl-1-(1-phenylcyclobutyl)butylamine is an organic compound with the molecular formula C15H23N It is a primary aliphatic amine that features a cyclobutyl ring substituted with a phenyl group and a butylamine chain with a methyl substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-phenylcyclobutyl)butylamine can be achieved through several synthetic routes. One common method involves the alkylation of 1-phenylcyclobutanecarboxylic acid with 3-methyl-1-bromobutane, followed by reduction of the resulting ester to the corresponding alcohol, and subsequent conversion to the amine via reductive amination.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process may include the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1-phenylcyclobutyl)butylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-1-(1-phenylcyclobutyl)butylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1-phenylcyclobutyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclobutylamine: Lacks the methyl and butyl substituents, resulting in different chemical properties and reactivity.
3-Methylbutylamine: Lacks the cyclobutyl and phenyl groups, leading to distinct biological activity and applications.
Cyclobutanemethanamine: Similar structure but without the phenyl and methyl substituents, affecting its overall chemical behavior.
Uniqueness
3-Methyl-1-(1-phenylcyclobutyl)butylamine is unique due to its combination of a cyclobutyl ring, phenyl group, and a butylamine chain with a methyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-methyl-1-(1-phenylcyclobutyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-12(2)11-14(16)15(9-6-10-15)13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHLDWWNOGITGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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